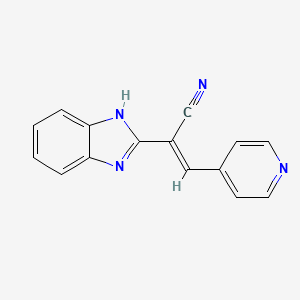
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: The butyl, cyano, pentyl, and phenyl groups can be introduced through various substitution reactions.
Acetamide formation: The final step involves the reaction of the pyridine derivative with 2-(2,4-dichlorophenoxy)acetic acid to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific reaction but could include controlled temperatures, pressures, and the use of solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: Possible applications as a pesticide or herbicide.
Materials Science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could act on biological pathways in pests or plants.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyridine derivatives with different substituents. Examples could be:
- N-(3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(5-butyl-3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
The uniqueness of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide lies in its specific combination of substituents, which could confer unique chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C29H31Cl2N3O2 |
|---|---|
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C29H31Cl2N3O2/c1-3-5-8-14-25-22(13-6-4-2)28(20-11-9-7-10-12-20)23(18-32)29(33-25)34-27(35)19-36-26-16-15-21(30)17-24(26)31/h7,9-12,15-17H,3-6,8,13-14,19H2,1-2H3,(H,33,34,35) |
Clave InChI |
UEDDZVBHURLOJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=C(C(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)
![6-Amino-4-(2-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007934.png)

![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)

![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)

![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)

![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B15007994.png)
![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
